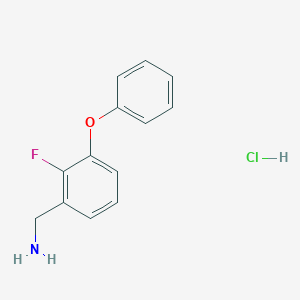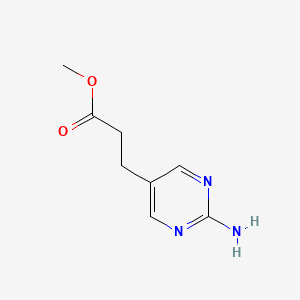
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with methyl groups at positions 1 and 3, and an amine group at position 4, which is further substituted with a thiophen-2-ylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution at positions 1 and 3: Methyl groups are introduced at positions 1 and 3 of the pyrazole ring through alkylation reactions using methylating agents such as methyl iodide.
Introduction of the thiophen-2-ylmethyl group: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where the amine group at position 4 of the pyrazole ring reacts with a thiophen-2-ylmethyl halide.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced with other substituents using appropriate nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents such as ethanol or dichloromethane, and catalysts like acids or bases to facilitate the reactions.
科学研究应用
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
相似化合物的比较
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1,3-dimethyl-N-(phenylmethyl)-1H-pyrazol-4-amine: This compound has a phenylmethyl group instead of a thiophen-2-ylmethyl group, which may result in different chemical and biological properties.
1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: The presence of a pyridin-2-ylmethyl group can influence the compound’s reactivity and interactions with biological targets.
1,3-dimethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine: The furan-2-ylmethyl group may impart different electronic and steric effects compared to the thiophen-2-ylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophen-2-ylmethyl group, which can influence its chemical reactivity and biological activity in distinct ways.
属性
分子式 |
C10H13N3S |
|---|---|
分子量 |
207.30 g/mol |
IUPAC 名称 |
1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
InChI 键 |
NYJHBRUKTMLRQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1NCC2=CC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)


![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)


![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732950.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)
![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732966.png)
